molecular formula C18H16N4O2S2 B2716777 N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-99-3

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2716777
CAS No.: 862975-99-3
M. Wt: 384.47
InChI Key: SYIIIVWREFXBGP-UHFFFAOYSA-N
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Description

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is unique due to its specific ethoxy substitution on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with molecular targets, making it a promising candidate for further research in medicinal chemistry and other fields .

Properties

IUPAC Name

N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-3-24-12-5-7-14-16(9-12)26-18(21-14)22-17-20-13-6-4-11(19-10(2)23)8-15(13)25-17/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIIVWREFXBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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